molecular formula C9H18ClNO2 B6361108 (S)-2-aminonon-8-enoic acid hydrochloride CAS No. 1078627-30-1

(S)-2-aminonon-8-enoic acid hydrochloride

Cat. No.: B6361108
CAS No.: 1078627-30-1
M. Wt: 207.70 g/mol
InChI Key: OMKXKHQRAFCRGI-QRPNPIFTSA-N
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Description

(S)-2-aminonon-8-enoic acid hydrochloride is a chemical compound with significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes an amino group and a double bond in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-aminonon-8-enoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-8-enoic acid and an amine source.

    Amidation Reaction: The non-8-enoic acid undergoes an amidation reaction with the amine source to form the corresponding amide.

    Hydrolysis: The amide is then hydrolyzed to produce (S)-2-aminonon-8-enoic acid.

    Hydrochloride Formation: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-aminonon-8-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The double bond in the carbon chain can be oxidized to form epoxides or diols.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-aminonon-8-enoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-aminonon-8-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in various chemical reactions, altering the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminononanoic acid: Lacks the double bond present in (S)-2-aminonon-8-enoic acid hydrochloride.

    (S)-2-aminooctanoic acid: Has a shorter carbon chain compared to this compound.

    (S)-2-aminodecanoic acid: Has a longer carbon chain compared to this compound.

Uniqueness

This compound is unique due to the presence of both an amino group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-aminonon-8-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKXKHQRAFCRGI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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